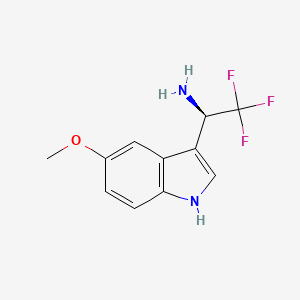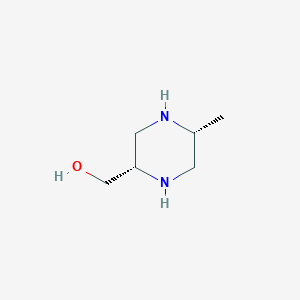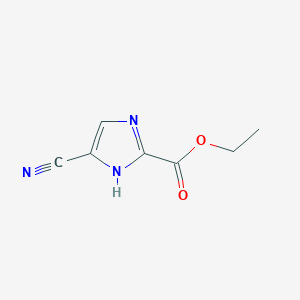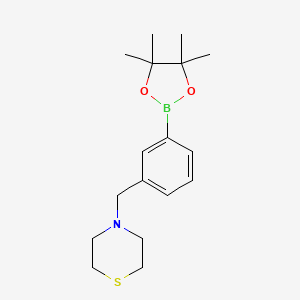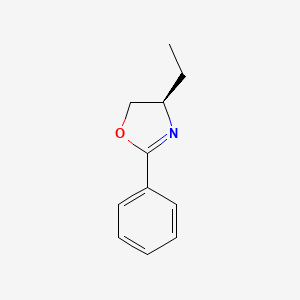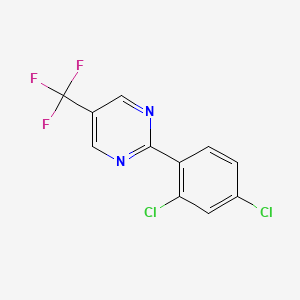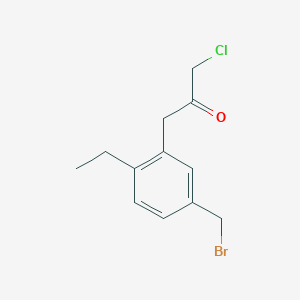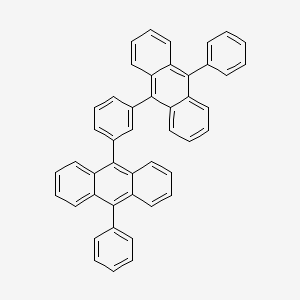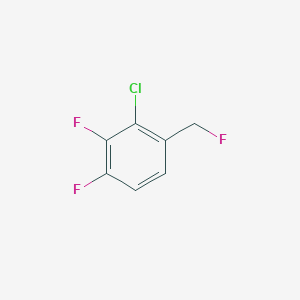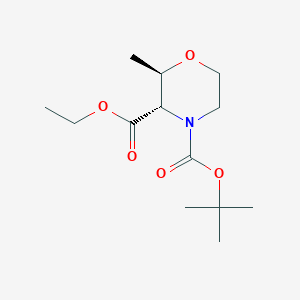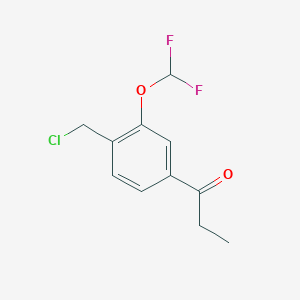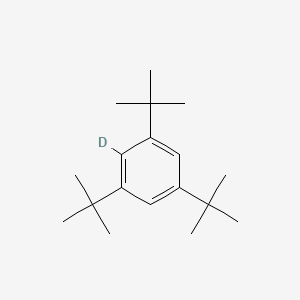
1,3,5-Tritert-butyl-2-deuteriobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Tri-tert-butylbenzene-2-D is a derivative of 1,3,5-Tri-tert-butylbenzene, a compound known for its bulky tert-butyl groups attached to a benzene ring. This compound is often used in organic synthesis and research due to its unique structural properties and reactivity.
Vorbereitungsmethoden
1,3,5-Tri-tert-butylbenzene-2-D can be synthesized through a multi-step process involving the reaction of benzene with tert-butyl bromide in the presence of a base to form tert-butylbenzene. This intermediate is then further reacted with additional tert-butyl bromide under oxidative conditions to yield 1,3,5-Tri-tert-butylbenzene . Industrial production methods typically involve similar steps but are optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
1,3,5-Tri-tert-butylbenzene-2-D undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of tert-butyl-substituted benzoic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of tert-butyl-substituted cyclohexanes.
Wissenschaftliche Forschungsanwendungen
1,3,5-Tri-tert-butylbenzene-2-D is utilized in various scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug design and development.
Industry: It is used in the production of specialty chemicals and as a solvent in certain industrial processes.
Wirkmechanismus
The mechanism of action of 1,3,5-Tri-tert-butylbenzene-2-D involves its interaction with molecular targets through its bulky tert-butyl groups. These groups can influence the compound’s reactivity and binding affinity to various substrates. For example, in bromination reactions, the compound forms a clustered polybromide transition state, which is crucial for its reactivity .
Vergleich Mit ähnlichen Verbindungen
1,3,5-Tri-tert-butylbenzene-2-D can be compared with other similar compounds such as:
1,3-Di-tert-butylbenzene: Lacks one tert-butyl group, leading to different reactivity and steric properties.
1,3,5-Triisopropylbenzene: Contains isopropyl groups instead of tert-butyl groups, resulting in different steric hindrance and reactivity.
1-Bromo-2,4,6-tri-tert-butylbenzene: A brominated derivative with distinct reactivity due to the presence of a bromine atom.
These comparisons highlight the unique structural and chemical properties of 1,3,5-Tri-tert-butylbenzene-2-D, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C18H30 |
|---|---|
Molekulargewicht |
247.4 g/mol |
IUPAC-Name |
1,3,5-tritert-butyl-2-deuteriobenzene |
InChI |
InChI=1S/C18H30/c1-16(2,3)13-10-14(17(4,5)6)12-15(11-13)18(7,8)9/h10-12H,1-9H3/i10D |
InChI-Schlüssel |
GUFMBISUSZUUCB-MMIHMFRQSA-N |
Isomerische SMILES |
[2H]C1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


